molecular formula C15H14N2O3S B5779424 N'-[(2-phenylvinyl)sulfonyl]benzohydrazide

N'-[(2-phenylvinyl)sulfonyl]benzohydrazide

Cat. No. B5779424
M. Wt: 302.4 g/mol
InChI Key: JSCQYDYWBHEPBF-VAWYXSNFSA-N
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Description

N'-[(2-phenylvinyl)sulfonyl]benzohydrazide, also known as PSBH, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. PSBH is a hydrazide derivative of benzoic acid that contains a vinylsulfonyl group attached to the phenyl ring. PSBH has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The exact mechanism of action of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cancer cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of proteins that play a key role in the apoptotic process.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the main limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments. The use of organic solvents may be necessary to dissolve this compound, which can introduce potential toxicity and environmental hazards.

Future Directions

There are several potential future directions for research on N'-[(2-phenylvinyl)sulfonyl]benzohydrazide. One area of interest is the development of this compound-based drug delivery systems for targeted cancer therapy. This compound has also been shown to have potential as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Another potential direction is the investigation of this compound's effects on the gut microbiome, as recent studies have suggested that this compound may have a beneficial effect on gut health. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide involves the reaction of 2-phenylvinylsulfonyl chloride with benzohydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a one-pot procedure. The yield of this compound is typically high, making it an attractive compound for further research.

Scientific Research Applications

N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and liver cancer cells. This compound has also been reported to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, this compound has been shown to exhibit antibacterial and antifungal activity, indicating its potential as a broad-spectrum antimicrobial agent.

properties

IUPAC Name

N'-[(E)-2-phenylethenyl]sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(14-9-5-2-6-10-14)16-17-21(19,20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,16,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQYDYWBHEPBF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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